Cas no 1266894-11-4 (1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one)

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-Butanone, 1-(5-amino-3,4-dihydro-2(1H)-isoquinolinyl)-
- 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one
- AKOS013346017
- 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
- 1266894-11-4
- CS-0297155
- EN300-843285
-
- MDL: MFCD19350924
- インチ: 1S/C13H18N2O/c1-2-4-13(16)15-8-7-11-10(9-15)5-3-6-12(11)14/h3,5-6H,2,4,7-9,14H2,1H3
- InChIKey: JPQRAIJGHOUOLR-UHFFFAOYSA-N
- SMILES: C(N1CCC2=C(C1)C=CC=C2N)(=O)CCC
計算された属性
- 精确分子量: 218.141913202g/mol
- 同位素质量: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 46.3Ų
じっけんとくせい
- 密度みつど: 1.125±0.06 g/cm3(Predicted)
- Boiling Point: 424.9±45.0 °C(Predicted)
- 酸度系数(pKa): 4.14±0.20(Predicted)
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843285-1g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 1g |
$628.0 | 2023-09-02 | ||
Enamine | EN300-843285-1.0g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 1.0g |
$628.0 | 2025-03-21 | |
Enamine | EN300-843285-10.0g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 10.0g |
$2701.0 | 2025-03-21 | |
Enamine | EN300-843285-0.25g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 0.25g |
$579.0 | 2025-03-21 | |
Enamine | EN300-843285-2.5g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 2.5g |
$1230.0 | 2025-03-21 | |
Enamine | EN300-843285-5g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 5g |
$1821.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367825-100mg |
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one |
1266894-11-4 | 98% | 100mg |
¥17280.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367825-250mg |
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one |
1266894-11-4 | 98% | 250mg |
¥16884.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367825-2.5g |
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one |
1266894-11-4 | 98% | 2.5g |
¥30844.00 | 2024-08-09 | |
Enamine | EN300-843285-0.1g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 0.1g |
$553.0 | 2025-03-21 |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-oneに関する追加情報
Introduction to 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one (CAS No. 1266894-11-4)
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1266894-11-4, belongs to the class of tetrahydroisoquinoline derivatives, which are well-documented for their diverse biological activities. The structural framework of this molecule incorporates a butanone moiety linked to a tetrahydroisoquinoline scaffold, which is further functionalized with an amino group at the 5-position. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The significance of tetrahydroisoquinoline derivatives in medicinal chemistry stems from their prevalence as pharmacophores in numerous bioactive natural products and synthetic drugs. These derivatives exhibit a wide spectrum of biological activities, including but not limited to neuroprotective, anti-inflammatory, and anticancer properties. The presence of the amino group in 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one introduces additional reactivity and potential for further chemical modifications, making it a versatile building block for the synthesis of more complex drug candidates.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one and biological targets. Studies have shown that the tetrahydroisoquinoline core can effectively interact with specific binding pockets in enzymes and receptors, modulating their activity. The amino group, being a hydrogen bond donor and acceptor, enhances the compound's ability to engage with biological targets through multiple non-covalent interactions. This dual functionality makes it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.
In the context of drug discovery, the synthesis of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one has been optimized using state-of-the-art synthetic methodologies. The introduction of the butanone moiety at the 2-position of the tetrahydroisoquinoline ring provides a handle for further derivatization, allowing chemists to explore a myriad of structural variations. These modifications can be tailored to fine-tune the biological activity and selectivity of the compound. For instance, introducing halogen atoms or other heteroatoms into the tetrahydroisoquinoline scaffold can enhance binding affinity to target proteins.
The potential applications of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one extend beyond traditional pharmaceuticals. Researchers are increasingly exploring its utility in regenerative medicine and neurodegenerative disease treatment. The compound's ability to modulate neurotransmitter systems makes it a candidate for addressing disorders such as Parkinson's disease and Alzheimer's disease. Additionally, its anti-inflammatory properties have been investigated in models of chronic inflammation and autoimmune diseases.
From a regulatory perspective, 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one (CAS No. 1266894-11-4) is subject to standard guidelines governing chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions to maintain its purity and consistency. Furthermore, rigorous safety assessments are conducted to evaluate its toxicity profile before it can be used in preclinical or clinical studies.
The role of computational toxicology has become increasingly prominent in assessing the safety of novel compounds like 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one. Advanced algorithms and databases enable researchers to predict potential adverse effects based on structural features and known toxicophores. This approach not only accelerates the drug development process but also minimizes the need for extensive animal testing.
In conclusion, 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butanone (CAS No. 1266894–11–4) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features and demonstrated biological activities position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this compound, tetrahydroisoquinoline derivatives will undoubtedly remain at the forefront of innovation in pharmaceutical sciences.
1266894-11-4 (1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one) Related Products
- 20691-53-6(4-(1,1-Dimethylethyl)-cyclohexanemethanol)
- 52153-09-0(L-Glucono-1,5-lactone)
- 1261920-52-8(2-chloro-5-(2-chloro-4-methylphenyl)phenol)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 175136-00-2(3-(2-Chloro-3,4-dimethoxyphenyl)acryloyl chloride)
- 2306272-70-6(4,4-Difluoropiperidin-2-one hydrochloride)
- 478078-36-3(N-(2-chloroethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide)
- 1286726-21-3(ethyl 4-{2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carbonyl}piperazine-1-carboxylate)
- 1780549-88-3(2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol)
- 2228489-99-2(3-amino-1,1-diphenylbutan-2-one)




